(S)-(+)-1-Cyclohexylethylamine

Chiral Recognition Supramolecular Chemistry Enantioselective Binding

(S)-(+)-1-Cyclohexylethylamine (CAS 17430-98-7) is a chiral primary amine of the empirical formula C8H17N and molecular weight 127.23 g/mol. It is a liquid at ambient temperature with a reported boiling point of 60 °C at 12 mmHg and a density of 0.856 g/mL at 25 °C.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 17430-98-7
Cat. No. B097302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-1-Cyclohexylethylamine
CAS17430-98-7
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)N
InChIInChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1
InChIKeyXBWOPGDJMAJJDG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-1-Cyclohexylethylamine (CAS 17430-98-7): Procurement-Specification Overview of a Chiral Building Block


(S)-(+)-1-Cyclohexylethylamine (CAS 17430-98-7) is a chiral primary amine of the empirical formula C8H17N and molecular weight 127.23 g/mol [1]. It is a liquid at ambient temperature with a reported boiling point of 60 °C at 12 mmHg and a density of 0.856 g/mL at 25 °C . As a single enantiomer, it is characterized by a specific optical rotation of [α]25/D +3.5° (neat) . The compound is primarily employed as a chiral building block, resolving agent, and ligand precursor in asymmetric synthesis and pharmaceutical research .

Why (S)-(+)-1-Cyclohexylethylamine (CAS 17430-98-7) Cannot Be Substituted by Racemic or Alternate Chiral Amine Analogs


The stereochemistry of (S)-(+)-1-Cyclohexylethylamine is the primary driver of its utility, as the (R)-enantiomer or the racemic mixture (CAS 5913-13-3) often fails to produce the required stereochemical outcome. Substitution with a structurally similar but stereochemically distinct amine can lead to a complete loss of enantioselectivity or even inversion of the desired chiral product [1]. Furthermore, class-level inferences from studies on chiral recognition and catalysis demonstrate that the specific combination of the cyclohexyl group's steric bulk and the amine's (S)-configuration yields unique diastereomeric interactions that cannot be replicated by other common chiral amines like (S)-1-phenylethylamine [2]. Therefore, using a generic racemic or alternative chiral amine risks reaction failure, necessitating costly re-optimization and potentially invalidating regulatory filings.

Quantitative Comparative Evidence for the Differential Performance of (S)-(+)-1-Cyclohexylethylamine (CAS 17430-98-7)


Chiral Recognition Selectivity of (S)-1-Cyclohexylethylamine vs. (S)-1-Phenylethylamine in Calix[4]arene Host Systems

The enantioselective molecular recognition of chiral amines by a novel calix[4]arene receptor was quantified using thermodynamic parameters. The study directly compared (S)-1-cyclohexylethylamine ((S)-CHEA) and (S)-1-phenylethylamine ((S)-PEA) as guests [1].

Chiral Recognition Supramolecular Chemistry Enantioselective Binding

Enantioselectivity of (S)- vs. (R)-1-Cyclohexylethylamine-Derived Rh(I) Complexes in Ketopantolactone Hydrogenation

Diastereomeric rhodium(I) complexes were synthesized using pyrroleimine ligands derived from either (S)-1-cyclohexylethylamine or its (R)-enantiomer, and their catalytic performance in the enantioselective hydrogenation of ketopantolactone was directly compared [1].

Asymmetric Catalysis Hydrogenation Rhodium Complexes

Enantioselectivity of (S)-1-Cyclohexylethylamine as a Chiral Auxiliary in a Crystalline-State Photorearrangement

The performance of (S)-1-cyclohexylethylamine as a chiral auxiliary was quantified in a single-crystal-to-single-crystal retro-Claisen photorearrangement. This study provides a benchmark for its efficiency in a challenging reaction medium [1].

Solid-State Chemistry Asymmetric Synthesis Chiral Auxiliary

Validated Application Scenarios for Procuring (S)-(+)-1-Cyclohexylethylamine (CAS 17430-98-7)


Development of Enantioselective Sensors and Separation Media

For research groups developing novel chiral stationary phases (CSPs) for HPLC or enantioselective fluorescent sensors, (S)-(+)-1-cyclohexylethylamine is a preferred chiral selector. The quantitative evidence confirms its superior chiral discrimination (α = 1.20) over the common alternative, (S)-1-phenylethylamine (α = 1.12), in host-guest recognition studies [4]. This translates to higher resolution factors and more robust analytical methods, making it the rational choice for achieving baseline separation of challenging racemates.

Synthesis of Chiral, Non-Racemic Ligands for Asymmetric Catalysis

Medicinal and process chemists should procure the specific (S)-enantiomer when synthesizing chiral ligands for transition-metal catalysts. Evidence from direct comparative studies shows that using the (S)-amine yields a catalyst that produces the (R)-enantiomer of ketopantolactone in 34% ee, while the (R)-amine yields the (S)-enantiomer [4]. This strict stereochemical control is mandatory for developing patentable, single-enantiomer drug candidates and scaling-up catalytic processes where product stereochemistry is a critical quality attribute (CQA).

Preparative Resolution of Racemic Carboxylic Acids

(S)-(+)-1-Cyclohexylethylamine is the validated reagent of choice for the classic diastereomeric salt resolution of racemic acids, such as 2-phenylacetic acid derivatives [4]. This application leverages the amine's proven ability to form stable, crystalline diastereomeric salts with predictable solubility differences, facilitating purification by simple filtration. This established, scalable method offers a reliable and cost-effective alternative to preparative chiral chromatography for accessing enantiopure acid building blocks.

Asymmetric Synthesis via Solid-State Reactions

Materials scientists and solid-state chemists can utilize (S)-(+)-1-cyclohexylethylamine to engineer chiral crystalline environments for stereocontrolled photoreactions. The compound has been shown to induce a 60% enantiomeric excess in a single-crystal-to-single-crystal transformation [4], a significant result for reactions in a constrained medium. This capability is essential for designing new functional materials where product stereochemistry is locked-in by the crystal lattice.

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